molecular formula C6H8N2O3 B1613754 3-Isopropyl-1,2,4-oxadiazole-5-carboxylic acid CAS No. 944906-38-1

3-Isopropyl-1,2,4-oxadiazole-5-carboxylic acid

Cat. No.: B1613754
CAS No.: 944906-38-1
M. Wt: 156.14 g/mol
InChI Key: LDDBLQIMSDKHAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Classification

3-Isopropyl-1,2,4-oxadiazole-5-carboxylic acid is a heterocyclic organic compound belonging to the 1,2,4-oxadiazole family. Its molecular formula is C₆H₈N₂O₃ , with a molecular weight of 156.14 g/mol . The compound is characterized by a five-membered oxadiazole ring substituted at the 3-position with an isopropyl group and at the 5-position with a carboxylic acid moiety. Key identifiers include:

Property Value Source
CAS Registry Number 944906-38-1
SMILES Notation CC(C)C₁=NOC(=N₁)C(=O)O
IUPAC Name 3-(Propan-2-yl)-1,2,4-oxadiazole-5-carboxylic acid
Storage Conditions Sealed in dry, -20°C freezer

The compound’s structure combines the rigidity of the 1,2,4-oxadiazole core with the steric and electronic effects of the isopropyl and carboxylic acid substituents, making it a versatile scaffold in medicinal and materials chemistry.

Historical Context in Heterocyclic Chemistry

1,2,4-Oxadiazoles were first synthesized in 1884 by Tiemann and Krüger, who described the heterocycle as "furo[ab1]diazole". However, significant interest in this compound emerged in the late 20th century, driven by its bioisosteric potential. The compound’s carboxylic acid group allows it to mimic ester or amide functionalities in drug design, while the isopropyl group enhances lipophilicity and metabolic stability.

Historically, 1,2,4-oxadiazoles gained prominence with the development of oxolamine (a cough suppressant) in the 1960s, which validated their pharmacological relevance. The introduction of this compound as a synthetic intermediate marked a shift toward structurally complex oxadiazoles for targeted applications.

Structural Significance in the Oxadiazole Family

The 1,2,4-oxadiazole ring is distinguished by two nitrogen atoms at positions 1 and 2 and one oxygen atom at position 4. Key structural features of this compound include:

  • Electronic Effects :
    • The electron-deficient oxadiazole ring participates in hydrogen bonding and π-π stacking interactions, critical

Properties

IUPAC Name

3-propan-2-yl-1,2,4-oxadiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-3(2)4-7-5(6(9)10)11-8-4/h3H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDBLQIMSDKHAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00631257
Record name 3-(Propan-2-yl)-1,2,4-oxadiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00631257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944906-38-1
Record name 3-(Propan-2-yl)-1,2,4-oxadiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00631257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Amidoxime Route with Carboxylic Acid Cyclodehydration (Method A)

A well-documented method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves:

  • Step 1: Amidoxime Generation
    The nitrile precursor bearing the isopropyl group at the 3-position is converted in situ to the corresponding amidoxime by reaction with hydroxylamine.

  • Step 2: Coupling with Carboxylic Acid
    The amidoxime is reacted with the appropriate carboxylic acid (here, the 5-carboxylic acid moiety) in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole) in a solvent like DMF at room temperature for 24 hours.

  • Step 3: Cyclodehydration
    The reaction mixture is heated with a base such as triethylamine at around 100 °C for 3 hours to promote ring closure, forming the 1,2,4-oxadiazole core.

  • Step 4: Workup
    The product is extracted with chloroform, washed with water, and the solvent evaporated to yield the target compound.

This method is notable for its mild conditions and relatively high yields of substituted 1,2,4-oxadiazoles.

Esterification and Hydrolysis Approach

Another approach involves:

This multi-step approach allows for the introduction of alkyl substituents like isopropyl groups and functionalization at the 5-position carboxylic acid.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Notes
Amidoxime formation Hydroxylamine with nitrile precursor Room temperature Several hours In situ generation preferred
Coupling with acid EDC, HOAt, DMF Room temperature 24 hours Efficient amidoxime-carboxylic acid coupling
Cyclodehydration Triethylamine 100 °C 3 hours Promotes oxadiazole ring closure
Esterification (alt. method) Isopropanol, H2SO4 Reflux (~80-100 °C) 12 hours Converts iminodiacetic acid to esters
Substitution and hydrolysis Bromomethyl oxadiazole, base, aprotic solvent Varied Several hours Introduces oxadiazole ring, restores acid group

Research Findings and Yields

  • The amidoxime route with EDC/HOAt coupling and cyclodehydration typically yields 3,5-disubstituted 1,2,4-oxadiazoles in moderate to good yields (often 60-85%), depending on substituent nature and reaction optimization.

  • Esterification followed by substitution and hydrolysis yields vary but are generally good (37-52% for ester intermediates), with further optimization possible by choice of solvent and base.

  • One-pot methods, while more common for 1,3,4-oxadiazoles, have been adapted to 1,2,4-oxadiazoles with some success but require careful control of reaction parameters.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
Amidoxime + Coupling + Cyclodehydration Amidoxime formation, EDC/HOAt coupling, heating with base Mild conditions, good yields, straightforward Requires multiple steps and reagents
Esterification + Substitution + Hydrolysis Ester formation, substitution with bromomethyl oxadiazole, hydrolysis Allows functional group manipulation, good yields Multi-step, longer reaction times
One-pot synthesis (adapted) Direct reaction of precursors in one pot Streamlined, less handling Limited reports for 1,2,4-oxadiazoles; optimization needed

Chemical Reactions Analysis

1.1. Oxidation of 3-Isopropyl-1,2,4-oxadiazole Derivatives

The isopropyl group at position 3 can undergo oxidative cleavage to yield the carboxylic acid derivative. For example:

  • In vivo oxidation of 5-isopropyl-1,2,4-oxadiazoles via cytochrome P450 enzymes produces carboxylic acids, as observed in antiinflammatory studies .

  • Chemical oxidation using strong oxidizing agents (e.g., KMnO₄ or CrO₃) under acidic or basic conditions is a plausible synthetic route, though direct experimental data for this compound remains limited .

1.2. Microwave-Assisted Cyclization

1,2,4-Oxadiazoles are often synthesized via cyclization of amidoximes and carboxylic acid derivatives. For example:

  • A solvent-free microwave method using potassium carbonate facilitates the formation of 3-aryl-5-pentyl-1,2,4-oxadiazoles in 8 minutes with yields up to 80% .

  • Adapting this method, 3-isopropyl-1,2,4-oxadiazole-5-carboxylic acid could be synthesized from ethyl hexanoate and an arylamidoxime precursor, followed by oxidation .

2.1. Carboxylic Acid Reactions

The C-5 carboxylic acid group participates in typical acid-mediated transformations:

Reaction TypeConditionsProduct Example
Esterification SOCl₂ + ROH or DCC coupling5-Ethyl ester derivative
Amide Formation EDC/HOBt with aminesAnticancer amide conjugates
Decarboxylation Heat (Δ) or acidic conditions3-Isopropyl-1,2,4-oxadiazole
Salt Formation NaOH or other basesSodium carboxylate salt

2.2. Oxadiazole Ring Modifications

The 1,2,4-oxadiazole ring exhibits stability under mild conditions but reacts under specific stimuli:

  • Electrophilic Substitution : Limited due to electron-deficient nature, but halogenation at C-3 is possible with NBS or Cl₂ .

  • Reductive Ring Opening : Catalytic hydrogenation (H₂/Pd-C) cleaves the ring to form imidamide intermediates .

3.1. In Vivo Oxidation Pathways

  • The isopropyl group may oxidize to a carboxylic acid via microsomal enzymes (e.g., cytochrome P450), as proposed for antiinflammatory 1,2,4-oxadiazoles .

  • This metabolic pathway is critical for prodrug activation in therapeutic contexts .

3.2. Enzyme Inhibition

  • Carboxylic acid derivatives of 1,2,4-oxadiazoles show inhibitory activity against carbonic anhydrase IX (CA-IX) with picomolar affinity, suggesting interactions via zinc-binding motifs .

Structural and Spectroscopic Data

Key characterization data for analogs :

PropertyValue (Analog)Technique
IR (ν, cm⁻¹) 1733 (C=O), 1634 (C=N)KBr pellet
¹H NMR (δ, ppm) 2.70–2.71 (CH₃, isopropyl)DMSO-d₆ or CDCl₃
¹³C NMR (δ, ppm) 165–188 (C=O and oxadiazole C)DPX 400 MHz
Molecular Weight 156.14 g/mol (C₆H₈N₂O₃) HRMS/ESI

Key Research Findings

  • Anticancer Activity : Carboxylic acid derivatives of 1,2,4-oxadiazoles inhibit HDAC-1 with IC₅₀ values as low as 8.2 nM, comparable to SAHA (vorinostat) .

  • Selective CA-IX Inhibition : Derivatives like 16a (Table 2 in Source ) show Kᵢ = 89 pM against CA-IX, highlighting therapeutic potential for hypoxic tumors.

6.2. Oxidative Pathway

Microsomal oxidation of isopropyl to carboxylic acid involves:

  • Hydroxylation of the terminal methyl group.

  • Further oxidation to a ketone and subsequent conversion to carboxylic acid .

Scientific Research Applications

The 1,2,4-oxadiazole derivatives, including 3-isopropyl-1,2,4-oxadiazole-5-carboxylic acid, have been extensively studied for their anticancer properties. Research has demonstrated that certain derivatives exhibit potent activity against various cancer cell lines. For instance:

  • Anticancer Agents : Studies have shown that some 1,2,4-oxadiazoles can induce apoptosis in cancer cells. A notable derivative was reported to have an IC50 value of approximately 0.003 M against human lung adenocarcinoma cells (LXFA 629) and melanoma cells (MAXF 401) . This suggests that modifications to the oxadiazole structure can lead to more effective anticancer agents.
  • Case Study : A series of substituted oxadiazoles were evaluated against multiple cancer cell lines, revealing high selectivity and potency. For example, one compound showed an IC50 value of 1.143 M against renal cancer cells .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties.

  • Mechanism of Action : The compound's anti-inflammatory effects are believed to be linked to the presence of a carboxylic acid group that can undergo oxidation in vivo, potentially leading to metabolites with enhanced activity .
  • Research Findings : Preliminary studies indicated a correlation between the electronic properties of the compound and its anti-inflammatory activity. Although the sample size was limited, the findings suggest potential for further exploration in this area .

Antihypertensive and Antiviral Activities

In addition to anticancer and anti-inflammatory applications, derivatives of this compound have been noted for their antihypertensive and antiviral activities.

  • Antihypertensive Activity : Certain oxadiazole compounds have shown effectiveness in lowering blood pressure in animal models. These compounds function by interacting with specific biological pathways that regulate vascular tone .
  • Antiviral Activity : Some derivatives have demonstrated antiviral effects against influenza viruses. The mechanisms behind these effects involve interference with viral replication processes .

Synthesis and Structural Modifications

The synthesis of this compound typically involves cycloaddition reactions from amidoximes and nitrile oxides . Structural modifications can enhance biological activity:

Compound ModificationBiological ActivityReference
Substituted at C5Enhanced anticancer activity
Carboxylic acid groupAnti-inflammatory effects
Chlorophenylsulfonyl groupAntihypertensive effects

Mechanism of Action

The mechanism of action of 3-Isopropyl-1,2,4-oxadiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The biological and chemical behavior of 1,2,4-oxadiazole-5-carboxylic acid derivatives is heavily influenced by the substituent at position 3. Below is a comparative analysis:

Table 1: Key Structural and Physical Properties
Compound Name Substituent (Position 3) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
3-Isopropyl-1,2,4-oxadiazole-5-carboxylic acid Isopropyl (C₃H₇) C₆H₈N₂O₃ 156.14 Intermediate in CFTR modulator synthesis ; moderate solubility in polar solvents.
3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid 4-Chlorophenyl (C₆H₄Cl) C₉H₅ClN₂O₃ 224.60 Higher lipophilicity due to aromatic ring; potential use in medicinal chemistry .
3-Phenyl-1,2,4-oxadiazole-5-carboxylic acid Phenyl (C₆H₅) C₉H₆N₂O₃ 190.16 Increased aromaticity may enhance UV stability; explored in nematicide research .
Ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate Ethyl ester (COOEt) C₈H₁₂N₂O₃ 184.20 Enhanced lipophilicity for organic phase reactions; precursor in drug synthesis .

Key Observations :

  • Lipophilicity : Aromatic substituents (e.g., phenyl, chlorophenyl) increase logP compared to aliphatic isopropyl, affecting membrane permeability in biological systems.
  • Solubility : Isopropyl-substituted compounds exhibit better solubility in alcohols and ketones than aryl-substituted analogs, as seen in related amines (e.g., 3-Isopropyl-1,2,4-oxadiazol-5-amine) .
Nematicidal Activity:
  • 3-Isopropyl derivative: Limited direct data, but 1,2,4-oxadiazole-5-carboxylic acid derivatives with amide/ester groups show efficacy against plant-parasitic nematodes. The isopropyl group may balance solubility and target binding .

Biological Activity

3-Isopropyl-1,2,4-oxadiazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an androgen receptor modulator and its implications in cancer treatment. This article explores the compound's biological activity, including its mechanisms of action, synthesis, and therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound features a five-membered oxadiazole ring with a carboxylic acid functional group. It can be synthesized from ethyl 3-isopropyl-1,2,4-oxadiazole-5-carboxylate through hydrolysis or other synthetic pathways .

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies. Notably, it exhibits potent activity as an androgen receptor antagonist. This property is particularly beneficial for treating androgen receptor-dependent conditions such as prostate cancer.

Research indicates that the compound acts as a selective androgen receptor modulator (SARM), showing high affinity for the androgen receptor while exhibiting minimal agonistic effects. It effectively inhibits the proliferation of prostate cancer cell lines .

Anticancer Activity

A study evaluating various oxadiazole derivatives demonstrated that this compound showed significant cytotoxicity against several cancer cell lines. The compound's IC50 values were assessed against human colon adenocarcinoma (CXF HT-29), lung adenocarcinoma (LXFA 629), and prostate cancer (PRXF 22Rv1) among others. The results indicated that it has selective toxicity towards cancer cells compared to normal cells .

Table 1: IC50 Values of this compound Against Various Cancer Cell Lines

Cell LineIC50 (µM)
Human Colon Adenocarcinoma (CXF HT-29)9.27
Lung Adenocarcinoma (LXFA 629)12.0
Prostate Cancer (PRXF 22Rv1)7.0

Selectivity Index

The selectivity index (SI) for the compound was also evaluated, indicating a favorable profile for targeting cancer cells while sparing normal cells. For instance, the SI values ranged from 3.06 to 4.13 across different studies .

Additional Biological Activities

Apart from its anticancer properties, this compound has been investigated for its antimicrobial and anti-inflammatory activities. In vitro studies have shown that it can inhibit inflammatory responses in macrophages and exhibit antimicrobial properties against certain pathogens .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols when handling 3-Isopropyl-1,2,4-oxadiazole-5-carboxylic acid in laboratory settings?

  • Answer : Strict adherence to personal protective equipment (PPE) is critical. Use full-body protective clothing, P95 (US) or P1 (EU) respirators for low exposure, and OV/AG/P99 (US) or ABEK-P2 (EU) respirators for higher exposure . Ensure proper ventilation to avoid dust/aerosol formation. Avoid skin/eye contact; use nitrile gloves and safety goggles compliant with NIOSH or EN 166 standards . In case of exposure, rinse eyes with water for ≥15 minutes and wash skin with soap . Dispose of waste via certified facilities to prevent environmental contamination .

Q. How can researchers confirm the structural identity of this compound post-synthesis?

  • Answer : Combine multiple analytical techniques:

  • Mass Spectrometry (MS) : Verify molecular weight using exact mass data (C₆H₈N₂O₃; calculated exact mass: 195.137 Da) .
  • Nuclear Magnetic Resonance (NMR) : Analyze ¹H/¹³C NMR spectra to confirm functional groups (e.g., isopropyl, oxadiazole ring).
  • Infrared Spectroscopy (IR) : Identify characteristic peaks (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, oxadiazole ring vibrations).
    Cross-validate with synthetic intermediates (e.g., cyclocondensation byproducts) .

Q. What are the primary hazards associated with this compound, and how should accidental exposure be managed?

  • Answer : The compound is classified as:

  • Acute oral toxicity (H302) : Harmful if swallowed.
  • Skin irritation (H315) and eye irritation (H319) .
  • Respiratory irritation (H335) due to dust/aerosol exposure .
    • Management : For inhalation, move to fresh air; administer artificial respiration if needed. For skin/eye contact, rinse immediately. Do not induce vomiting if ingested; seek medical attention .

Advanced Research Questions

Q. What synthetic routes are reported for this compound, and how can reaction conditions be optimized?

  • Answer : Two primary methods:

  • Cyclocondensation : React acyl-hydrazines with isothiocyanates using polymer-supported carbodiimide (PS-CDI) catalysts under reflux. Optimize by varying solvent (e.g., acetic acid) and temperature (80–100°C) to improve yield .
  • Reflux with Sodium Acetate : Combine 3-formyl-indole derivatives with thiazolidinones in acetic acid, reflux for 3–5 hours, and recrystallize from DMF/acetic acid . Monitor reaction progress via TLC or HPLC to minimize byproducts.

Q. How should researchers address contradictions in reported physicochemical properties (e.g., solubility, stability)?

  • Answer : Published data gaps (e.g., missing logP, water solubility ) necessitate experimental validation:

  • Solubility : Perform shake-flask assays in buffers (pH 1–13) and organic solvents.
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
  • Thermal Analysis : Use differential scanning calorimetry (DSC) to determine melting/decomposition points. Cross-reference with computational models (e.g., COSMO-RS for solubility prediction) .

Q. What methodologies are recommended for assessing the metabolic stability or degradation pathways of this compound?

  • Answer :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH cofactor; analyze metabolites via LC-MS/MS .
  • Environmental Degradation : Perform photolysis (UV light) or hydrolysis (acidic/alkaline conditions) to identify breakdown products (e.g., oxadiazole ring cleavage).
  • Biotransformation Studies : Use radiolabeled (¹⁴C) compound in soil/water systems to track mineralization rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Isopropyl-1,2,4-oxadiazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Isopropyl-1,2,4-oxadiazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.